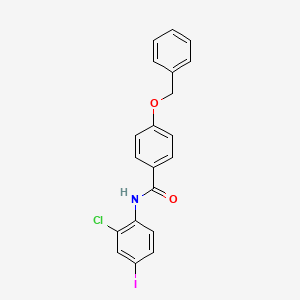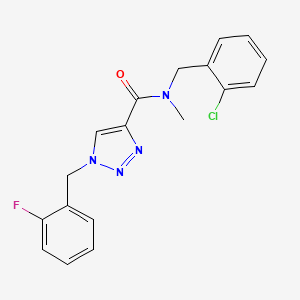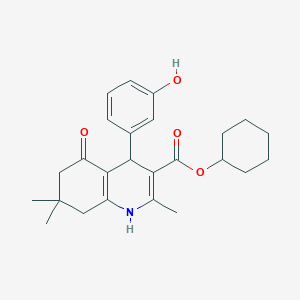![molecular formula C13H12FN3OS B5063567 N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5063567.png)
N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide, also known as FMA-NT, is a small molecule compound that has attracted significant attention in the scientific community due to its potential applications in cancer therapy. FMA-NT is a derivative of the anti-cancer drug sorafenib and has been shown to exhibit potent anti-tumor activity in preclinical studies.
科学的研究の応用
N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide exhibits potent anti-tumor activity in a variety of cancer cell lines, including breast, prostate, and liver cancer. N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been shown to inhibit the growth of cancer cells in animal models and to enhance the efficacy of other anti-cancer drugs, such as doxorubicin and cisplatin.
作用機序
The mechanism of action of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are critical for cancer cell growth and survival. N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of several protein kinases, including RAF, MEK, and ERK, which are involved in the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in cancer cells and plays a critical role in promoting cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit cell migration and invasion, which are critical processes for cancer metastasis. N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been shown to induce the expression of several tumor suppressor genes, including p53 and p21, and to downregulate the expression of several oncogenes, including c-Myc and cyclin D1.
実験室実験の利点と制限
N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has several advantages as a research tool for studying cancer biology. It exhibits potent anti-tumor activity in a variety of cancer cell lines and animal models, making it a useful tool for studying the molecular mechanisms of cancer growth and metastasis. N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide also enhances the efficacy of other anti-cancer drugs, making it a potential candidate for combination therapy.
However, N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide also has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Further studies are needed to determine the optimal dosage and administration route for N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide.
将来の方向性
There are several future directions for the research of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide. One potential direction is to investigate the combination therapy of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide with other anti-cancer drugs. Another potential direction is to study the toxicity and pharmacokinetics of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide in animal models and to determine its optimal dosage and administration route. Additionally, further studies are needed to elucidate the molecular mechanisms of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide's anti-tumor activity and to identify potential biomarkers for predicting its efficacy in cancer patients.
合成法
The synthesis of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide involves the reaction between 2-chloro-N-(2-fluorophenyl)acetamide and 6-methyl-4-pyrimidinethiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with an acid. The yield of the synthesis process is typically around 60-70%, and the purity of the final product can be achieved through recrystallization.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-9-6-13(16-8-15-9)19-7-12(18)17-11-5-3-2-4-10(11)14/h2-6,8H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZCTXOFHUVRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-2-[(6-methylpyrimidin-4-YL)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5063487.png)
![N-[(4-benzyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5063497.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5063504.png)

![2-[({2-[(2-methoxy-5-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}amino)carbonyl]benzoic acid](/img/structure/B5063513.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-methylbenzyl)acetamide](/img/structure/B5063520.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063527.png)
![2-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063531.png)


![4'-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-biphenylsulfonamide](/img/structure/B5063556.png)
![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5063575.png)